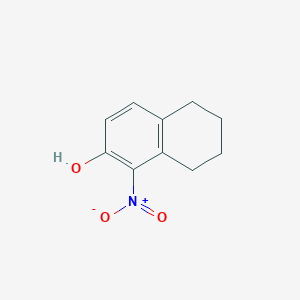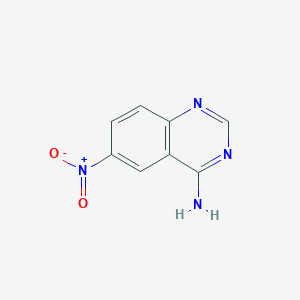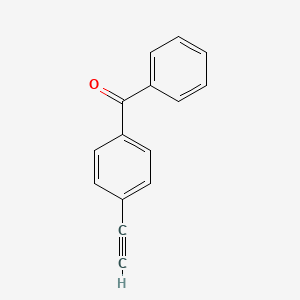
(4-ethynylphenyl)phenyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-Ethynylphenyl)phenyl-methanone is an organic compound with the molecular formula C15H10O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a phenyl-methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethynylphenyl)phenyl-methanone typically involves the reaction of 4-ethynylbenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-ethynylbenzoyl chloride: This is achieved by reacting 4-ethynylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 4-ethynylbenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(4-Ethynylphenyl)phenyl-methanone undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzophenone.
Reduction: Formation of (4-ethynylphenyl)phenyl-methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
(4-Ethynylphenyl)phenyl-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-ethynylphenyl)phenyl-methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Benzophenone: Similar structure but lacks the ethynyl group.
4-Ethynylbenzophenone: Similar structure with an ethynyl group attached to the benzophenone moiety.
4-Phenylbenzophenone: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
(4-Ethynylphenyl)phenyl-methanone is unique due to the presence of both an ethynyl group and a phenyl-methanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
119754-17-5 |
|---|---|
分子式 |
C15H10O |
分子量 |
206.24 g/mol |
IUPAC名 |
(4-ethynylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H10O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h1,3-11H |
InChIキー |
GMJRQKHAIVLPIR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


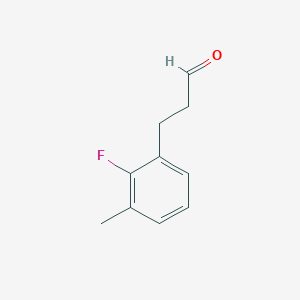
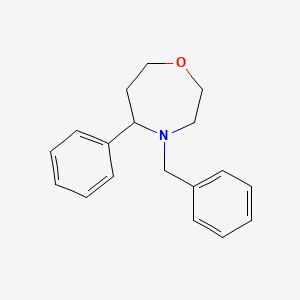
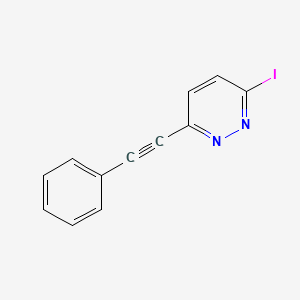
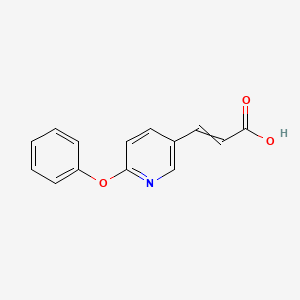

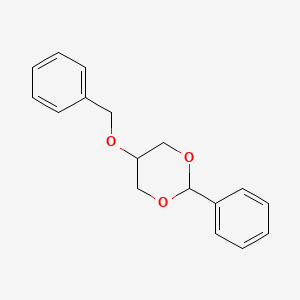

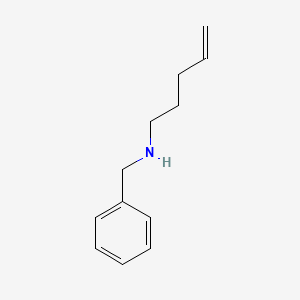

![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)

